molecular formula C13H14ClNO2 B2868448 1-(7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one CAS No. 2308317-68-0

1-(7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Cat. No. B2868448
CAS RN: 2308317-68-0
M. Wt: 251.71
InChI Key: BDRMSSVSJGBKQD-UHFFFAOYSA-N
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Description

“1-(7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C13H14ClNO2. It is also known as DIMN, an androgen receptor (AR) antagonist . It has been found to effectively suppress the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 251.71. Other physical and chemical properties specific to this compound were not found in the search results.

Mechanism of Action

As an androgen receptor (AR) antagonist, DIMN acts by binding to the androgen receptor and inhibiting its action . This can suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines .

Future Directions

The future directions of research on this compound could involve further exploration of its anti-androgen properties and potential applications in the treatment of prostate cancer . Additionally, the development of more efficient synthesis methods could be a focus of future research .

properties

IUPAC Name

1-(7-chloro-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-13(16)15-5-4-9-7-12(17-2)11(14)6-10(9)8-15/h3,6-7H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRMSSVSJGBKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one

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